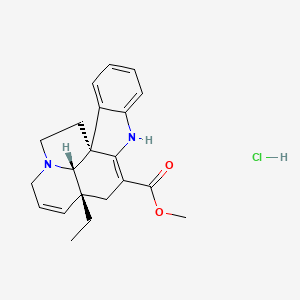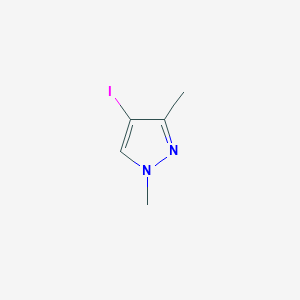
Tabersonine Hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tabersoninhydrochlorid beinhaltet die Fischer-Indolsynthese, eine weit verbreitete Methode zur Herstellung von Indolringen . Diese Reaktion beinhaltet typischerweise die Kondensation von Phenylhydrazin mit einem Aldehyd oder Keton unter sauren Bedingungen, um die Indolstruktur zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Tabersoninhydrochlorid beinhaltet oft die Extraktion der Verbindung aus natürlichen Quellen wie Catharanthus roseus. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, Reinigung und Kristallisation, um das Hydrochloridsalz zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Tabersoninhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um hydroxylierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Indolringstruktur verändern.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Indolring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogene oder andere Elektrophile unter sauren oder basischen Bedingungen.
Hauptprodukte, die gebildet werden
16-Hydroxytabersonin: Gebildet durch Hydroxylierung an der 16-Position durch das Enzym Tabersonin-16-Hydroxylase.
Vindolin: Ein Zwischenprodukt bei der Biosynthese von Vinblastin, einer wichtigen Antikrebsverbindung.
Wissenschaftliche Forschungsanwendungen
Tabersoninhydrochlorid hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Wird als Vorläufer bei der Synthese komplexer Alkaloide verwendet.
Biologie: Untersucht auf seine Rolle im Pflanzenstoffwechsel und der Alkaloidbiosynthese.
Medizin: Untersucht auf seine entzündungshemmenden, Antitumor- und neuroprotektiven Eigenschaften
Wirkmechanismus
Tabersoninhydrochlorid entfaltet seine Wirkungen über verschiedene Mechanismen:
Entzündungshemmend: Hemmt die Aktivierung des NLRP3-Inflammasoms, wodurch die Produktion von proinflammatorischen Zytokinen wie IL-1β und IL-18 reduziert wird.
Antitumor: Stört die Aggregation von Amyloid-beta-Peptiden, wodurch die Zelltoxizität reduziert wird.
Neuroprotektiv: Hemmt den NF-κB-Signalweg, wodurch die Neuroinflammation reduziert wird.
Analyse Chemischer Reaktionen
Types of Reactions
Tabersonine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Tabersonine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex alkaloids.
Biology: Studied for its role in plant metabolism and alkaloid biosynthesis.
Medicine: Investigated for its anti-inflammatory, anti-tumor, and neuroprotective properties
Industry: Used in the development of pharmaceuticals and as a potential inhibitor of pipeline steel corrosion.
Wirkmechanismus
Tabersonine hydrochloride exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines such as IL-1β and IL-18.
Anti-tumor: Interferes with the aggregation of amyloid-beta peptides, reducing cell toxicity.
Neuroprotective: Inhibits the NF-κB signaling pathway, reducing neuroinflammation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Vinblastin: Eine bekannte Antikrebsverbindung, die aus Vindolin und Catharanthin gewonnen wird.
Tabernanthin: Ein verwandtes Indolalkaloid mit ähnlichen Biosynthesewegen.
Einzigartigkeit
Tabersoninhydrochlorid ist aufgrund seiner Doppelfunktion als Vorläufer bei der Biosynthese anderer wichtiger Alkaloide und seiner direkten pharmakologischen Wirkungen, wie z. B. entzündungshemmender und neuroprotektiver Eigenschaften, einzigartig .
Eigenschaften
IUPAC Name |
methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2;/h4-9,19,22H,3,10-13H2,1-2H3;1H/t19-,20-,21-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBASQSWPQOKOQI-OCIDDWSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29479-00-3, 28972-21-6 | |
| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:1), (5α,12R,19α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29479-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:?), (5α,12R,19α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28972-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Tabersonine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028972216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tabersonine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029479003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride, (5α,12β,19α)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, monohydrochloride, (5α,12R,19α) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TABERSONINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGR7D6J5TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)









![1-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanone](/img/structure/B1313962.png)

